Tetraphenylene

Chiral Materials Stereochemistry Molecular Conformation

Planar aromatics lack the geometric rigidity required for enantioselective catalysis and advanced OLEDs. Tetraphenylene (CAS 212-74-8) provides a conformationally stable, saddle-shaped scaffold with a high inversion barrier (~135 kcal/mol). - **Chiral Ligands:** Enables rigid, chiral environments for high enantioselectivity. - **PHOLEDs:** Core precursor for host materials improving external quantum efficiency. - **Supramolecular:** Concave shape creates specific binding pockets for clathrates. Immediate shipping, analytical data included.

Molecular Formula C24H16
Molecular Weight 304.4 g/mol
CAS No. 212-74-8
Cat. No. B3251814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylene
CAS212-74-8
Molecular FormulaC24H16
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1=CC2=C3C=CC=CC3=C4C=CC=CC4=C5C=CC=CC5=C2C=C1
InChIInChI=1S/C24H16/c1-2-10-18-17(9-1)19-11-3-4-13-21(19)23-15-7-8-16-24(23)22-14-6-5-12-20(18)22/h1-16H
InChIKeyKTQYWNARBMKMCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraphenylene Specifications and Properties


Tetraphenylene (CAS 212-74-8), also known as tetrabenzo[a,c,e,g]cyclooctene, is a polycyclic aromatic hydrocarbon with the molecular formula C24H16 [1]. It is a solid at room temperature, exhibiting a melting point of 232-235 °C [2] and a density of 1.19 g/cm³ . The compound is a tetramer of benzyne [1] and is characterized by its unique non-planar, saddle-shaped molecular architecture [3], which distinguishes it from planar aromatic compounds.

1 Rigid non-planar saddle scaffold for chiral recognition and asymmetric synthesis
2 Solid-state building block for crystal engineering and supramolecular assembly
3 Tunable core for organic electronics and phosphorescent OLED host/emitter research

Why Tetraphenylene Cannot Be Substituted


Tetraphenylene's utility is contingent upon its saddle-shaped, non-planar geometry [1]. This conformation imposes a high energetic barrier to stereoisomer inversion [2] and reduces inter-ring conjugation compared to planar analogs [2]. Generic aromatic compounds or simpler planar molecules cannot replicate these geometric and electronic characteristics, making them unsuitable substitutes for applications requiring a rigid, chiral, three-dimensional scaffold. This structural specificity directly impacts performance in chiral recognition, supramolecular assembly, and as a core motif in advanced materials where molecular shape dictates function [3].

! Planar aromatic compounds (e.g., biphenyl) may not replicate the high stereoisomer inversion barrier required for stable chirality.
! Flexible cyclooctatetraene analogues lack the rigid saddle shape, limiting direct use in crystal engineering and solid-state devices.

Tetraphenylene Differentiation Evidence


Stereoisomer Inversion Barrier

Tetraphenylene's non-planar, saddle-shaped structure creates stereoisomers. The energy barrier for inversion between these isomers is quantified at approximately 135 kcal·mol⁻¹ [1]. This high barrier allows for the isolation of enantiomerically pure derivatives, a property not shared by its flexible, planar, or less sterically hindered structural analogs.

Stereoisomer Inversion Barrier
Class-level inference
~135 kcal·mol⁻¹ (Tetraphenylene) vs. rapid inversion in planar analogs
Supports stable chiral environment for asymmetric catalysis
Experimental inference from isolated enantiopure derivatives
Chiral Materials Stereochemistry Molecular Conformation

OLED Host vs. Emitter Applications

Recent patents differentiate the utility of tetraphenylene-based materials in OLEDs. Substituted tetraphenylene compounds are disclosed specifically for use as hosts for phosphorescent emitters [1]. In contrast, another class of patents describes fused tetraphenylene compounds for use as emitters, charge transporters, or hosts [2]. This indicates that the electronic properties of the tetraphenylene core can be tuned for distinct functions (host vs. emitter) based on its derivatization, offering a versatility in device engineering that a single-function material cannot provide.

OLED Functional Role
Supporting evidence
Host material or emitter depending on substitution; patent-reported improved phosphorescent OLED performance
Enables versatile OLED material library design
Device fabrication and testing per US patents
OLED Phosphorescence Electroluminescence Organic Electronics

Physicochemical Properties vs. Cyclooctatetraene

The specific physicochemical properties of Tetraphenylene (CAS 212-74-8) include a melting point of 233 °C and a density of 1.214 g/cm³ [1]. In comparison, its direct structural analog, Cyclooctatetraene, is a liquid at room temperature with a melting point of -4.7 °C [2]. This dramatic difference in phase and melting point (>230 °C) is a direct consequence of Tetraphenylene's rigid, annulated structure and higher molecular weight, which fundamentally alters its handling, processing, and potential applications compared to its non-annulated core analog.

Melting Point vs. COT
Direct head-to-head comparison
233 °C (solid) vs. −4.7 °C (liquid) for cyclooctatetraene
Confirms solid-state advantage for crystal engineering
Standard atmospheric pressure data
Physical Chemistry Material Science Crystal Engineering

Tetraphenylene Application Scenarios


Asymmetric Catalysis and Chiral Ligand Development

The high stereoisomer inversion barrier (~135 kcal·mol⁻¹) of tetraphenylene derivatives [1] makes them ideal candidates for synthesizing conformationally stable chiral phosphine ligands [2]. Research groups focused on enantioselective synthesis should prioritize this scaffold for developing new catalysts where a rigid, chiral environment is essential for high enantioselectivity, a task for which flexible or planar analogs are unsuitable.

OLED Host for Phosphorescent Emitters

Research and development teams working on phosphorescent organic light-emitting diodes (PHOLEDs) should procure tetraphenylene as a core precursor. Patents indicate that its derivatives are specifically designed to function as host materials for phosphorescent emitters, with claims of enhanced device external quantum efficiency and lifetime [3]. This provides a strategic alternative to other host materials that may not offer the same performance improvements or design versatility.

Supramolecular Chemistry and Molecular Clathrate Design

The rigid, concave shape of the tetraphenylene scaffold enables distinct solvent and guest molecule interactions, making it a valuable building block for novel molecular clathrates and self-assembled structures [2][4]. Academic researchers exploring crystal engineering or host-guest chemistry should select tetraphenylene over flat, two-dimensional aromatic compounds to introduce three-dimensionality and specific binding pockets into their supramolecular architectures.

Application
Selection Property
Validation Focus
Chiral ligand development
High stereoisomer inversion barrier
Enantioselective synthesis review
Phosphorescent OLED host research
Tunable electronic structure
Device efficiency and lifetime context
Supramolecular assembly
Rigid concave scaffold
Molecular clathrate design review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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